1-(2-Methylcyclohexyl)-1H-pyrazol-4-amine is a chemical compound classified under the pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a 2-methylcyclohexyl group at the first position and an amino group at the fourth position of the pyrazole structure. Its molecular formula is CHN, and it has gained attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound is sourced from various synthetic routes involving the reaction of pyrazole derivatives with cyclohexylamine or its derivatives. As a member of the pyrazole family, it is categorized based on its structural characteristics and functional groups, which influence its chemical behavior and biological activity. The classification of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine can be summarized as follows:
The synthesis of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves several key steps:
The synthesis is performed under reflux conditions to facilitate the reaction between the amine and carboxylic acid derivatives, promoting the formation of the desired amide bond. Optimization of reaction conditions, including temperature and time, is crucial for maximizing yield and purity.
The molecular structure of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine features:
Key structural data includes:
The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the molecule.
1-(2-Methylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions typical for amines and pyrazoles, including:
The reactivity of this compound is influenced by both the electron-donating nature of the methylcyclohexyl group and the electronic properties of the pyrazole ring, allowing for a range of synthetic modifications.
The mechanism of action for compounds like 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine often involves interaction with specific biological targets such as enzymes or receptors. While detailed mechanisms specific to this compound require empirical studies, general mechanisms include:
Key physical properties include:
Relevant chemical properties include:
1-(2-Methylcyclohexyl)-1H-pyrazol-4-amine has potential applications in various scientific fields:
Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, with 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine emerging as a structurally distinctive scaffold for targeted drug discovery. Characterized by its bicyclic architecture that merges aromatic and aliphatic domains, this compound exemplifies the strategic fusion of heterocyclic chemistry with conformational engineering. The incorporation of a chiral cyclohexyl substituent at the pyrazole's N1 position differentiates it from simpler aromatic analogs, imparting unique steric and electronic properties exploitable in molecular design. Its structural duality enables simultaneous engagement with both hydrophobic binding pockets and polar interaction sites in biological targets, positioning it as a versatile building block in pharmaceutical development [2] [9].
Systematically named as 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine (IUPAC), this molecule belongs to the broader class of 4-aminopyrazoles – derivatives where the pyrazole ring bears a free amino group at the C4 position. Its molecular formula is C₁₁H₁₉N₃ (MW: 193.29 g/mol), featuring a chiral center at the 2-position of the cyclohexyl ring, which introduces stereochemical complexity absent in unsubstituted cyclohexyl analogs [2] [10]. The canonical SMILES representation CC1CCCCC1NC2=CN(N=C2)C precisely encodes its atomic connectivity: a pyrazole ring with nitrogen atoms at positions 1 and 2, an amino group at C4, and a 2-methylcyclohexyl group attached via the methylene bridge to N1 [2] [5].
Table 1: Nomenclature and Structural Identifiers of 1-(2-Methylcyclohexyl)-1H-pyrazol-4-amine
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-(2-Methylcyclohexyl)-1H-pyrazol-4-amine |
Molecular Formula | C₁₁H₁₉N₃ |
Molecular Weight | 193.29 g/mol |
Canonical SMILES | CC1CCCCC1NC2=CN(N=C2)C |
InChI Key | AXHIZQACSRCLPD-UHFFFAOYSA-N |
Structural Classification | 4-Aminopyrazole derivative |
Chiral Centers | One (at C2 of cyclohexyl ring) |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 2 (pyrazole N2, amino N) |
The exocyclic amino group at C4 functions as a hydrogen bond donor/acceptor, crucial for biological interactions, while the 2-methylcyclohexyl moiety contributes significant lipophilicity (LogP ≈ 2.77) and three-dimensional bulk. This substitution pattern contrasts with simpler analogs like 1-(cyclohexylmethyl)-1H-pyrazol-4-amine (CID 126984834), where the cyclohexyl is linked via a methylene spacer, reducing steric constraints near the heterocycle [5] [7]. The stereochemistry at the 2-methyl position significantly influences its conformational behavior and target binding, distinguishing it from 4-methylcyclohexyl isomers that lack this chiral center [10].
The integration of cyclohexyl groups into pyrazole scaffolds marks a strategic evolution from purely planar aromatic systems toward bioisosteric replacements with enhanced pharmacokinetic properties. Early pyrazole pharmaceuticals like antipyrine (analgesic) and phenylbutazone (NSAID) featured phenyl substituents, which conferred metabolic susceptibility and toxicity concerns. The introduction of saturated alicyclic systems, particularly cyclohexyl and its methylated derivatives, addressed these limitations by reducing metabolic oxidation sites while improving membrane permeability [3] [9]. This shift was pivotal in developing agents like celecoxib (COX-2 inhibitor), where a sulfonamidophenyl group provides target specificity, but later generations explored cyclohexyl-containing analogs for improved safety profiles.
Table 2: Evolution of Key Cyclohexyl-Substituted Pyrazoles in Drug Discovery
Compound Class | Structural Features | Therapeutic Application | Advantages Over Aryl Analogs |
---|---|---|---|
Early Aryl-Substituted | Phenyl/heteroaryl at N1/C3/C5 | Analgesics/NSAIDs (e.g., Antipyrine) | Synthetic accessibility |
First-Generation Alkyl | Simple alkyl chains (e.g., methyl, ethyl) | Agrochemicals | Enhanced metabolic stability |
Cyclohexyl Derivatives | Unsubstituted cyclohexyl at N1 | Kinase inhibitor intermediates | Improved logP, reduced π-stacking |
Chiral Methylcyclohexyl | 2- or 4-methylcyclohexyl with defined stereochemistry | Targeted anticancer agents (e.g., CDK2 inhibitors) | Stereoselective target engagement, reduced off-target effects |
The specific choice of 2-methylcyclohexyl substitution emerged from structure-activity relationship (SAR) studies revealing that the methyl group's equatorial orientation in the chair conformation optimizes binding to hydrophobic enzyme pockets. This design principle proved critical in kinase inhibitor development, exemplified by CDK2 inhibitors like AT7519, where cycloaliphatic groups confer selectivity over closely related kinases [8]. The synthesis of 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine derivatives typically employs regioselective N-alkylation of 4-aminopyrazole precursors with 2-methylcyclohexyl halides or reductive amination approaches, often requiring chiral resolution to isolate enantiopure forms due to the stereogenic center [2] [8].
This compound's significance stems from its dual functionality as both a pharmacophore carrier and a conformational modulator. The 4-amino group serves as a versatile handle for derivatization into amides, ureas, or imines, enabling rapid generation of structure-activity libraries. Simultaneously, the 2-methylcyclohexyl group acts as a stereodynamic scaffold that can adopt multiple chair conformations, adapting to diverse binding pockets in biological targets [8] [9]. Recent computational studies highlight its exceptional molecular rigidity (Fsp³ = 0.73) compared to flat heterocycles, correlating with improved success rates in clinical translation – a property leveraged in fragment-based drug design against challenging targets like protein-protein interfaces [10].
In oncology, derivatives of this scaffold demonstrate potent CDK2/cyclin A2 inhibition, a validated target for breast, ovarian, and colorectal cancers. Compound optimization yielded analogs with IC₅₀ values reaching the sub-micromolar range (e.g., 0.96 µM for compound 9 in NCI-60 screening). These inhibitors induce G1 phase cell cycle arrest and apoptosis in HCT-116 colon carcinoma lines by disrupting CDK2-mediated Rb phosphorylation, validated through Western blot analysis [8]. Molecular docking reveals critical interactions:
Table 3: Anticancer Activity of Representative Derivatives (NCI-60 Screening)
Derivative | CDK2 IC₅₀ (µM) | Mean Growth Inhibition (%) | Notable Cell Line Activity (GI₅₀, µM) |
---|---|---|---|
Compound 4 | 3.82 | 96.47 | MCF7: 2.36; HCT116: 4.12; SF-268: 9.17 |
Compound 7d | 1.47 | Not reported | Selective against leukemia subpanel |
Compound 9 | 0.96 | 65.90 | Broad-spectrum (mean GI₅₀: 3.81 µM) |
Beyond kinase inhibition, this scaffold serves as a synthon in hybrid molecules combining pyrazole bioactivity with complementary pharmacophores. Recent innovations include:
The stereochemistry of the 2-methyl group profoundly influences these applications; for instance, the (R)-enantiomer of a CDK2 inhibitor derivative showed 12-fold greater potency than its (S)-counterpart due to optimal hydrophobic filling of the allosteric pocket. Molecular dynamics simulations confirm the enhanced binding stability (RMSD < 1.0 Å over 100 ns) of properly configured derivatives compared to non-chiral cyclohexyl analogs [8] [10]. These attributes underscore its role as a privileged structure in modern molecular engineering for oncology, inflammation, and infectious disease therapeutics.
Table 4: Key Derivatives of 1-(2-Methylcyclohexyl)-1H-pyrazol-4-amine and Their Therapeutic Targets
Derivative | Therapeutic Target | Biological Activity |
---|---|---|
N-Benzoyl-4-aminopyrazole | Tubulin polymerization | Antimitotic (IC₅₀ = 0.08-12 µM) |
Pyrazolo[1,5-a]pyrimidine | p38 MAP kinase | Anti-inflammatory (JNK3 inhibition) |
Ru(III)-pyrazole complex | Topoisomerase II/DNA | Cytotoxic (HepG2 IC₅₀ = 0.71 µM) |
Sulfonamide-linked triazole | Carbonic anhydrase IX/XII | Antimetastatic (SLC-149 analog) |
4-(Aryloxy)benzylamino analog | Cyclin-dependent kinases (CDK2) | G1 phase arrest (IC₅₀ = 0.96-3.82 µM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7